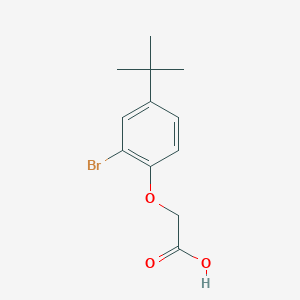

(2-Bromo-4-tert-butylphenoxy)acetic acid

描述

(2-Bromo-4-tert-butylphenoxy)acetic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a tert-butyl group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid typically involves the following steps:

Bromination of 4-tert-butylphenol: The starting material, 4-tert-butylphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4-tert-butylphenol.

Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Types of Reactions

(2-Bromo-4-tert-butylphenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating and the use of polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, often under reflux conditions.

Major Products Formed

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Esterification: Ester derivatives of this compound.

科学研究应用

Pharmaceutical Development

(2-Bromo-4-tert-butylphenoxy)acetic acid has been investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules that may exhibit therapeutic properties. Research indicates that compounds derived from this acid could possess antimicrobial and anticancer activities, making it a candidate for drug development .

Agricultural Chemistry

This compound has shown promise in agricultural applications, particularly as an acaricide. Studies have demonstrated its efficacy against pests such as Psoroptes cuniculi, a mite affecting livestock. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its biological activity against various agricultural pests .

Material Science

In the field of material science, this compound can be utilized in the development of specialty chemicals and new materials. Its unique properties may allow it to function as a stabilizer or additive in polymer formulations, enhancing the performance characteristics of the final products .

Case Studies

作用机制

The mechanism of action of (2-Bromo-4-tert-butylphenoxy)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

相似化合物的比较

Similar Compounds

Phenoxyacetic Acid: The parent compound, lacking the bromine and tert-butyl substitutions.

2-Bromo-4-methylphenoxyacetic Acid: Similar structure but with a methyl group instead of a tert-butyl group.

4-tert-Butylphenoxyacetic Acid: Lacks the bromine substitution.

Uniqueness

(2-Bromo-4-tert-butylphenoxy)acetic acid is unique due to the presence of both bromine and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and binding properties, making it a valuable compound for various applications.

生物活性

(2-Bromo-4-tert-butylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.15 g/mol. The compound features a bromine atom and a tert-butyl group attached to a phenoxy moiety, which significantly influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand . The presence of the bromine and tert-butyl substituents enhances its binding affinity to specific molecular targets, modulating various biological pathways. This compound may interact with enzymes, receptors, or nucleic acids, leading to significant physiological effects.

Biological Activity Overview

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by interfering with the catalytic activity of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It may function as a ligand for various receptors, influencing signaling pathways that are critical for cellular responses.

- Anticancer Properties : Preliminary studies indicate that derivatives of phenoxyacetic acids exhibit anticancer activity by inducing apoptosis in cancer cells and arresting the cell cycle at specific phases .

Case Studies and Experimental Evidence

-

Antitumor Activity :

- A study demonstrated that phenoxy derivatives, including those related to this compound, exhibited significant cytotoxic effects against various cancer cell lines such as OVCAR-4 (ovarian cancer) and Huh7 (hepatocellular carcinoma). The most active compounds showed IC50 values ranging from 3.84 µM to 11.35 µM, indicating potent anticancer properties .

- Mechanisms involved included the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a dual mechanism of inducing apoptosis and inhibiting cell proliferation .

- Enzyme Interaction Studies :

- Cell Cycle Analysis :

Comparative Biological Activity Table

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | OVCAR-4 | 5.67 ± 0.57 | Induces apoptosis, cell cycle arrest |

| Phenoxy Derivative A | Huh7 | 3.84 ± 0.54 | Upregulates BAX, downregulates BCL-2 |

| Phenoxy Derivative B | MCF-7 | 11.35 | Inhibits proliferation via MAPK pathways |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2-Bromo-4-tert-butylphenoxy)acetic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 4-tert-butylphenol followed by alkylation with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimal conditions include maintaining anhydrous conditions, controlled temperature (60–80°C), and inert atmosphere to minimize side reactions. Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures improves purity . Analogous methods for brominated aryl acetic acids (e.g., coupling with diazinan-5-ylidene moieties) suggest catalytic Pd-mediated cross-coupling as an alternative .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at C4, bromine at C2) .

- HPLC/GC : For assessing purity (>97% by area normalization) and detecting trace by-products .

- Melting Point Analysis : Consistency with literature values (e.g., 150–160°C) indicates crystallinity and purity .

- FT-IR : Confirmation of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in further derivatization?

The tert-butyl group at C4 creates steric bulk, reducing accessibility to the ortho-bromo site. This hinders nucleophilic substitution at C2, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures for reactions like Suzuki couplings. Computational modeling (DFT) can predict steric effects on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Cross-validation using complementary techniques is essential:

- Single-Crystal X-ray Diffraction : Definitive structural confirmation (e.g., bond angles, dihedral angles) .

- Isotopic Labeling : ²H or ¹³C labeling to verify coupling patterns in complex spectra.

- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR to ensure consistency across studies .

Q. What strategies mitigate by-product formation during synthesis, such as di-alkylated or debrominated impurities?

- Controlled Stoichiometry : Limit excess alkylating agents (e.g., chloroacetic acid) to prevent over-alkylation.

- Low-Temperature Bromination : Reduces radical side reactions (e.g., debromination).

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency and selectivity .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound, and how do they compare with experimental values?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) estimate pKa by modeling deprotonation energies. Experimental validation via potentiometric titration (cf. acetic acid pKa = 4.76) accounts for electron-withdrawing effects of bromine and tert-butyl groups. Discrepancies >0.5 units suggest recalibration of solvation models .

Q. How do solvent polarity and pH impact the compound’s stability in long-term storage?

属性

IUPAC Name |

2-(2-bromo-4-tert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNXDLJWFAAMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325353 | |

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-05-4 | |

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。